N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(8-12)19-11-14-9-17(21-4)18(22-5)10-16(14)20-3/h6-10,19H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHVPZOLXRKVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 2,5-dimethylphenylamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Reductive Alkylation
This reaction is a cornerstone for synthesizing secondary amines. While direct synthesis data for this specific compound is limited, analogous NBOMe derivatives (e.g., 25I-NBOMe) are synthesized via reductive alkylation of primary amines with aldehydes, followed by sodium borohydride (NaBH₄) reduction . For example:
Reaction Pathway :
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–12 hours | |
| Reducing Agent | NaBH₄ | |
| Purity (Post-Workup) | >95% |
Acylation Reactions
The secondary amine undergoes acylation with acyl chlorides or anhydrides, forming amides. This is critical for modifying biological activity or introducing protective groups .
Example Reaction :
Conditions :
-
Base: Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
| Acylating Agent | Product | Yield | Source |
|---|---|---|---|
| Acetyl Chloride | N-Acetylated derivative | 82% | |
| Benzoyl Chloride | N-Benzoylated derivative | 78% |
Nucleophilic Substitution
The amine’s lone pair enables nucleophilic attack on electrophilic centers. For instance, reactions with alkyl halides form quaternary ammonium salts .
Example :
Conditions :
-
Solvent: Acetonitrile
-
Temperature: Reflux (80°C)
-
Catalyst: Potassium carbonate (K₂CO₃)
| Electrophile | Product | Yield | Source |
|---|---|---|---|
| Methyl Iodide | Quaternary ammonium salt | 65% | |
| Ethyl Bromide | Ethylated derivative | 58% |
Condensation with Carbonyl Compounds
The amine reacts with aldehydes or ketones to form imines (Schiff bases), which are intermediates in heterocyclic synthesis .
Example :
Conditions :
-
Acidic catalyst: p-Toluenesulfonic acid (PTSA)
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Solvent: Toluene
-
Temperature: 110°C
| Carbonyl Compound | Application | Source |
|---|---|---|
| Formaldehyde | Imine for further reduction | |
| Benzaldehyde | Stabilized Schiff base |
Oxidative Reactions
Oxidation of the benzylic position (adjacent to the amine) is plausible under strong oxidizing conditions, though specific data for this compound is sparse. Analogous trimethoxybenzyl amines undergo oxidation to form nitro or hydroxylamine derivatives .
Proposed Pathway :
Demethylation of Methoxy Groups
The methoxy groups on the benzyl moiety can undergo demethylation under harsh acidic or reductive conditions, yielding phenolic derivatives .
Example :
Conditions :
-
Reagent: Boron tribromide (BBr₃)
-
Solvent: Dichloromethane
-
Temperature: −78°C to room temperature
| Reagent | Product | Yield | Source |
|---|---|---|---|
| BBr₃ | Trihydroxybenzyl derivative | 45% |
Key Reactivity Insights:
-
Steric Effects : The 2,5-dimethylphenyl group imposes steric hindrance, slowing reactions at the amine center compared to less substituted analogs .
-
Electronic Effects : Electron-donating methoxy groups enhance the nucleophilicity of the benzylamine nitrogen, favoring electrophilic substitutions.
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Stability : The compound is stable under mild acidic/basic conditions but degrades in strong oxidizing environments .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methods, including the Friedel-Crafts reaction. This process involves the reaction of substituted aryl aldehydes with arenes under environmentally friendly conditions, often utilizing catalysts such as silica-coated magnetic nanoparticles. The synthesis can yield high amounts of triarylmethanes (TRAMs), which are crucial intermediates in organic synthesis .
Table 1: Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Friedel-Crafts Reaction | Reaction of aryl aldehydes with arenes using silica-coated nanoparticles | High |
| Bromination | Involves bromination of vanillin to produce 5-bromovanillin | Moderate |
| Hydrolysis | Converts 5-bromovanillin to 5-hydroxyvanillin | High |
| Methylation | Methylation of 5-hydroxyvanillin to form trimethoxybenzaldehyde | High |
Medicinal Chemistry Applications
N-(2,5-Dimethylphenyl)-N-(2,4,5-trimethoxybenzyl)amine and its derivatives have shown potential in medicinal chemistry as precursors for various pharmacologically active compounds.
- Antimicrobial Agents : Compounds derived from this amine have demonstrated activity against bacterial strains. The trimethoxy groups enhance lipophilicity, improving membrane penetration.
- Anticancer Properties : Research indicates that certain triarylmethanes exhibit cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy.
Material Science Applications
The compound may also find applications in material science due to its unique chemical structure.
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of triarylmethanes make them suitable for use in OLEDs. Their ability to emit light when an electric current passes through them can be harnessed for display technologies.
- Polymer Chemistry : Incorporating this compound into polymers can enhance their thermal stability and mechanical properties.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of triarylmethanes showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups was crucial for enhancing the biological activity .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for triarylmethanes revealed that using magnetic nanoparticles as catalysts not only improved yield but also reduced reaction times significantly compared to traditional methods .
Mechanism of Action
The mechanism of action for N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE would depend on its specific interactions with molecular targets. It could act by binding to specific receptors or enzymes, altering their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
Key Findings:
- N-(2,5-Dimethylphenyl) Derivatives: In carboxamide analogs (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide), the 2,5-dimethyl substitution pattern enhances photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to optimal lipophilicity and electron-withdrawing effects .
- Methoxy-Substituted Analogs: Methoxy groups (as in the 2,4,5-trimethoxybenzyl moiety of the target compound) are stronger electron donors than methyl groups. In related sulfonamides (e.g., N-(2,5-dimethylphenyl)benzenesulfonamide), methoxy substituents alter dihedral angles between aromatic rings (e.g., 40.4° tilt in compound I vs. 44.9° in compound IV), influencing hydrogen-bonding networks and crystal packing .
Table 1: Substituent Effects on Key Properties
Functional Group Influence on Activity
Carboxamides vs. Amines :
Carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibit PET inhibition via interactions with photosystem II, likely through hydrogen bonding via the carbonyl group . In contrast, the target amine lacks a carbonyl but may engage in hydrogen bonding via its NH group, similar to sulfonamides .Sulfonamides vs. Amines :
Sulfonamides (e.g., N-(2,5-dimethylphenyl)benzenesulfonamide) show conformational flexibility at the C—SO₂—NH—C segment, with torsional angles ranging from 44.9° to 64.8° depending on substituents . The target amine’s N-benzyl group may adopt distinct conformations due to the absence of sulfonyl rigidity.
Lipophilicity and Bioavailability
- Methyl vs. Methoxy Groups :
Methyl groups increase lipophilicity (logP) more than methoxy groups, which balance hydrophobicity with polarizability. For example, 2,5-dimethylphenyl carboxamides show higher PET inhibition than methoxy-substituted analogs, suggesting lipophilicity is critical for membrane penetration . - Trimethoxybenzyl Group :
The 2,4,5-trimethoxybenzyl moiety in the target compound may reduce overall lipophilicity compared to fully methylated analogs but enhance solubility in aqueous environments.
Notes
- Structural comparisons are extrapolated from analogs with shared substituents (e.g., 2,5-dimethylphenyl) or functional groups (e.g., amines, sulfonamides).
- The trimethoxybenzyl group’s unique electronic profile warrants further investigation for applications in agrochemical or pharmaceutical design.
Q & A
Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-N-(2,4,5-trimethoxybenzyl)amine?
The compound is typically synthesized via a condensation reaction between 2,5-dimethylaniline and 2,4,5-trimethoxybenzyl chloride or bromide. A coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) are employed under anhydrous conditions to facilitate amide bond formation . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yields, as demonstrated in analogous N-(disubstituted-phenyl)carboxamide syntheses .
Q. How is the purity and structural integrity of this compound validated in research settings?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) is the gold standard, employing programs like SHELXL for refinement . Infrared (IR) spectroscopy further validates functional groups like amine and methoxy moieties .
Q. What are the known biological activities of this compound based on current literature?
Structural analogs, such as N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, exhibit inhibitory activity against photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ ~10 µM) . The compound’s lipophilicity and electron-withdrawing substituents on the anilide ring are critical for bioactivity. Preliminary studies suggest potential antimicrobial or antitumor applications, though mechanistic details require further validation .
Advanced Research Questions
Q. What experimental challenges arise in crystallizing this compound for X-ray analysis?
Challenges include achieving high crystal quality due to the compound’s flexible methoxy and benzyl groups, which can lead to disorder in the lattice. Optimizing solvent systems (e.g., dichloromethane/hexane mixtures) and slow evaporation techniques are critical. SHELX software may require manual adjustment for anisotropic displacement parameters to resolve overlapping electron density regions .
Q. How do substituent positions influence the compound’s inhibitory activity in biological systems?
Substituent positioning on the anilide ring (e.g., 2,5-dimethyl vs. 3,5-dimethyl) alters steric and electronic effects. For example, 2,5-dimethyl groups enhance PET inhibition by increasing lipophilicity and optimizing interactions with the D1 protein in photosystem II. Electron-withdrawing groups (e.g., fluorine) further amplify activity by modulating charge distribution . Quantitative structure-activity relationship (QSAR) models can predict substituent effects using logP and Hammett constants .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
Discrepancies in NMR chemical shifts or XRD bond lengths may arise from dynamic processes (e.g., rotational isomerism) or crystallographic disorder. Multi-temperature XRD studies (e.g., 100–300 K) and density functional theory (DFT) calculations can reconcile differences by modeling conformational flexibility. Cross-validation with alternative techniques like neutron diffraction or solid-state NMR is recommended .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation (Example)
| Parameter | Value | Method/Software | Reference |
|---|---|---|---|
| Space group | P21/n | SC-XRD (SHELXL) | |
| Dihedral angle | 40.4° (aromatic rings) | SHELXL refinement | |
| R-factor | 0.037 | SHELXL | |
| H-bonding pattern | N–H⋯O trans-dimer | Mercury 4.3 |
Table 2: Substituent Effects on PET Inhibition (IC₅₀ Values)
| Substituent Position | IC₅₀ (µM) | LogP | Notes | Reference |
|---|---|---|---|---|
| 2,5-Dimethyl | 10.2 | 3.8 | Optimal lipophilicity | |
| 3,5-Dimethyl | 12.5 | 3.5 | Reduced steric accessibility | |
| 2,5-Difluoro | 9.8 | 3.2 | Enhanced electron withdrawal |
Critical Analysis of Evidence
- Synthesis: and provide complementary strategies for amine coupling, though microwave methods () are underutilized for the target compound.
- Structural Analysis: SHELX’s dominance in crystallography () is balanced by its limitations in handling disordered moieties, necessitating manual refinement.
- Biological Activity: ’s PET inhibition data are foundational but require extension to the target compound’s specific interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
